molecular formula C8H14 B165583 2,5-Dimethyl-1,5-hexadiene CAS No. 627-58-7

2,5-Dimethyl-1,5-hexadiene

Cat. No. B165583
CAS RN: 627-58-7
M. Wt: 110.2 g/mol
InChI Key: DSAYAFZWRDYBQY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,5-hexadiene is a chemical compound with the molecular formula C8H14 . It is also known by other names such as Bimethallyl and Dimethallyl .


Synthesis Analysis

The synthesis of 2,5-Dimethyl-1,5-hexadiene has been reported in various studies . For instance, one study describes the liquid-phase catalytic synthesis of 2,5-dimethyl-2,4-hexadiene . Another study mentions that high-temperature pyrolysis of 2-methyl-1,5-hexadiene affords 1,5-hexadiene and 2,5-dimethyl-1,5-hexadiene .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-1,5-hexadiene can be represented by the InChI string: InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h1,3,5-6H2,2,4H3 . The compound has a molecular weight of 110.20 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 2,5-Dimethyl-1,5-hexadiene have been studied . For example, the apparent activation energy (Ea) was calculated from differential isoconversional kinetic analysis method using differential scanning calorimetry experiments .


Physical And Chemical Properties Analysis

2,5-Dimethyl-1,5-hexadiene has a molecular weight of 110.20 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 110.109550447 g/mol .

Scientific Research Applications

Catalytic Activity in Pesticide Synthesis

2,5-Dimethyl-2,4-hexadiene, closely related to 2,5-Dimethyl-1,5-hexadiene, is a significant intermediate in synthesizing pyrethroids, a class of high-efficiency and low-toxicity pesticides. A study by Linli (2014) demonstrated the use of SAPO-11 molecular sieves treated with citric acid to improve catalytic activity in producing this compound (Lian Linli, 2014).

Gas-Phase Studies in Organic Chemistry

Research by Schulze et al. (2001) explored the gas-phase rearrangements of similar compounds, providing insights into chemical reactivity and stability, essential for understanding the behavior of 2,5-Dimethyl-1,5-hexadiene and related molecules (S. Schulze et al., 2001).

X-Ray Structural Investigation

Karapetyan et al. (2008) conducted an X-ray structural investigation on products resulting from the reaction of 2,5-dimethyl-1,5-hexadiene with trichloroacetonitrile, contributing to the understanding of its structural and chemical properties (A. Karapetyan et al., 2008).

Polymerization Studies

Marek et al. (2007) studied the polymerization of 2,5-dimethyl-l,5-hexadiene, revealing its potential in creating new polymeric materials with unique properties (M. Marek et al., 2007).

Separation Process Improvement

Research by Wei-Yi Qi (2002) focused on improving the distillation separation process for 2,5-dimethyl-2,4-hexadiene, underscoring the chemical's significance in industrial applications (Wei-Yi Qi, 2002).

Cope Cyclization Studies

Chacko and Wenthold (2007) investigated the electron-promoted Cope cyclization of 2,5-phenyl-1,5-hexadiene radical anions, a process relevant to understanding the reactivity of 2,5-Dimethyl-1,5-hexadiene (Silvi A. Chacko & P. Wenthold, 2007).

Synthesis Method Development

A study by Mechehoud et al. (2018) developed a new synthetic method for 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione, demonstrating the versatility of 2,5-Dimethyl-1,5-hexadiene derivatives in synthetic chemistry (Y. Mechehoud et al., 2018).

Chemical Vapor Deposition Applications

Li et al. (2011) examined the use of 2,5-dimethyl-2,4-hexadiene in plasma deposition for producing low-k films, highlighting its potential in electronic materials (Dongsheng Li et al., 2011).

Biomass Resource Utilization

Yueqin et al. (2016) synthesized 2,5-hexanedione from biomass resources, showcasing the role of 2,5-Dimethyl-1,5-hexadiene derivatives in biofuel and medicinal chemistry (Liu Yueqin et al., 2016).

Hydrogenation and Catalytic Studies

Studies like Červený et al. (2007) and Taubert et al. (2006) have explored the hydrogenation of related compounds, providing insights into the catalytic processes involving 2,5-Dimethyl-1,5-hexadiene (L. Červený et al., 2007); (T. Taubert et al., 2006).

Thermal and Electron Dynamics Studies

Research like Harada et al. (2001) and Itagaki et al. (2004) contributes to understanding the thermal and electron dynamics of dienes, which is crucial for applications of 2,5-Dimethyl-1,5-hexadiene in various fields (H. Harada et al., 2001); (M. Itagaki et al., 2004).

Electrochemical Reduction Studies

Martin et al. (2015) investigated the electrochemical reduction of dibromohexane, which provides parallels to the reduction behavior of 2,5-Dimethyl-1,5-hexadiene (E. Martin et al., 2015).

Thermodynamic Properties

Garist et al. (2004) examined the thermodynamic properties of diene hydrocarbons, which include compounds structurally similar to 2,5-Dimethyl-1,5-hexadiene, providing valuable data for industrial and research applications (I. V. Garist et al., 2004).

properties

IUPAC Name

2,5-dimethylhexa-1,5-diene
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InChI

InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h1,3,5-6H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DSAYAFZWRDYBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14
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DSSTOX Substance ID

DTXSID6060844
Record name 1,5-Hexadiene, 2,5-dimethyl-
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Molecular Weight

110.20 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 2,5-Dimethyl-1,5-hexadiene
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Vapor Pressure

37.4 [mmHg]
Record name 2,5-Dimethyl-1,5-hexadiene
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Product Name

2,5-Dimethyl-1,5-hexadiene

CAS RN

627-58-7
Record name 2,5-Dimethyl-1,5-hexadiene
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Record name 1,5-Hexadiene, 2,5-dimethyl-
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Record name 2,5-dimethylhexa-1,5-diene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
322
Citations
E Negishi, HC Brown - Journal of the American Chemical Society, 1973 - ACS Publications
The hydroboration of 2, 4-dimethyl-l, 4-pentadiene (2, 4-DMP) or 2, 5-dimethyl-l, 5-hexadiene (2, 5-DMH) with borane in THF at 0 in the molarratio of 1: 1 with the diene-to-borane mode …
Number of citations: 28 pubs.acs.org
FF Cleveland - The Journal of Chemical Physics, 1944 - pubs.aip.org
Raman frequencies, relative intensities, and depolarization factors are given for (A) 2,5‐dimethyl‐1,5‐hexadiene and (B) 2,5‐dimethyl‐2,4‐hexadiene. The relative intensities and …
Number of citations: 6 pubs.aip.org
T Taubert, P Scholz… - Chemical Engineering & …, 2006 - Wiley Online Library
Bi 2 O 3 and mixtures with different additives (Cr 2 O 3 , MoO 3 , NH 4 VO 3 , SnO 2 , and V 2 O 5 ) have been chosen to study the oxidative dehydrodimerization of isobutene. The …
Number of citations: 4 onlinelibrary.wiley.com
LF Hatch, MS Matar - The Journal of Organic Chemistry, 1970 - ACS Publications
The liquid phase reaction between 2, 5-dimethyl-2, 4-hexadiene and chlorine yields thefollowing compounds: 4, 5-dichloro-2, 5-dimethyl-2-hexene (by 1, 2 addition),< raras-2, 5-dichloro…
Number of citations: 2 pubs.acs.org
DC Wigfield, K Taymaz - Tetrahedron Letters, 1975 - Elsevier
. There is evidence that Cope Rearrangements may occur by as many as four distinct mechanisms, of which only one is the usual concerted mechanism (1). In 1972, Goldstein and …
Number of citations: 4 www.sciencedirect.com
AA Karapetyan, RA Tamazyan, AR Mikaelyan… - Journal of Structural …, 2008 - Springer
Addition of trichloroacetonitrile to 2,5-dimethyl-1,5-hexadiene in the presence of cuprous amine complexes is studied. Single crystal X-ray diffraction unambiguously proves that the …
Number of citations: 2 link.springer.com
T Kodaira, K Nishioka - Die Makromolekulare Chemie …, 1987 - Wiley Online Library
Cyclocopolymerizations of maleic anhydride (1) with 1,5‐hexadiene (2a) and 2,5‐dimethyl‐1,5‐hexadiene (2b) were compared with those of 1 with 1,4‐dienes which have been …
Number of citations: 3 onlinelibrary.wiley.com
M Marek, M Roosova… - Journal of Polymer …, 1967 - Wiley Online Library
The polymerization of 2,5‐dimethyl‐l,5‐hexadiene, catalyzed with boron trifluoride and titanium tetrachloride, has been studied. The reaction was followed up in the temperature range …
Number of citations: 5 onlinelibrary.wiley.com
WD Huntsman - Journal of the American Chemical Society, 1960 - ACS Publications
The behavior of several simple 1, 5-alkadienes at 460 has been investigated. 2-Methyl-l, 5-hexadiene yields 1, 5-hexadiene and 2, 5-dimethyl-l, 5-hexadiene; the reversibility of this …
Number of citations: 13 pubs.acs.org
TDR Manning, PJ Kropp - Journal of the American Chemical …, 1981 - ACS Publications
The photochemical behavior of a series of alkyl-substituted 1, 5-hexadienes hasbeen studied. Competing allylcyclopropane formation and rearrangement to an isomeric 1, 5-hexadiene …
Number of citations: 14 pubs.acs.org

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